2-Bromo-7-methoxy-imidazo[1,2-a]pyridine 2-Bromo-7-methoxy-imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13566767
InChI: InChI=1S/C8H7BrN2O/c1-12-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,1H3
SMILES: COC1=CC2=NC(=CN2C=C1)Br
Molecular Formula: C8H7BrN2O
Molecular Weight: 227.06 g/mol

2-Bromo-7-methoxy-imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC13566767

Molecular Formula: C8H7BrN2O

Molecular Weight: 227.06 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-7-methoxy-imidazo[1,2-a]pyridine -

Specification

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
IUPAC Name 2-bromo-7-methoxyimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C8H7BrN2O/c1-12-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,1H3
Standard InChI Key QJQLJYKTZDMVPA-UHFFFAOYSA-N
SMILES COC1=CC2=NC(=CN2C=C1)Br
Canonical SMILES COC1=CC2=NC(=CN2C=C1)Br

Introduction

Structural and Chemical Characteristics of 2-Bromo-7-methoxy-imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core consists of a fused bicyclic system with a five-membered imidazole ring and a six-membered pyridine ring. In 2-bromo-7-methoxy-imidazo[1,2-a]pyridine, the bromine atom occupies position 2 of the imidazole ring, while the methoxy group is at position 7 of the pyridine ring (Figure 1). This substitution pattern influences electronic distribution, solubility, and reactivity.

Crystallographic Insights: Single-crystal X-ray diffraction studies of analogous imidazo[1,2-a]pyridines reveal planar geometries with intermolecular π-π stacking and hydrogen bonding dictating crystal packing . For example, derivatives with halogen substituents exhibit shortened halogen bonds (3.1–3.3 Å), enhancing stability .

Spectroscopic Properties:

  • FTIR: N-H stretching (3300–3500 cm⁻¹), C-N imidazole vibrations (~1370 cm⁻¹), and aromatic C-H bending (~750 cm⁻¹) .

  • NMR: Methoxy protons resonate at δ ≈ 3.9 ppm, while bromine’s electronegativity deshields adjacent protons, shifting aromatic signals upfield .

Synthetic Methodologies

Conventional Condensation Approaches

Imidazo[1,2-a]pyridines are typically synthesized via condensation of 2-aminopyridines with α-haloketones. For brominated derivatives, 2-bromoacetophenone derivatives serve as key intermediates.

Reaction Mechanism:

  • Nucleophilic attack of 2-aminopyridine on the carbonyl carbon of 2-bromoacetophenone.

  • Intramolecular cyclization with elimination of HBr, forming the imidazo[1,2-a]pyridine core .

Optimized Conditions:

  • Solvent: PEG-400 (nontoxic, polar aprotic) .

  • Catalyst: NaHCO₃ or K₂CO₃ (1 equiv) .

  • Yield: 70–95% under ultrasound irradiation (30 min) .

Ultrasound-Assisted Synthesis

Ultrasound irradiation significantly enhances reaction efficiency by promoting cavitation, which accelerates mass transfer and reduces activation energy.

Case Study:

  • Substrates: 2-Aminopyridine + 2-bromoacetophenone derivatives.

  • Conditions: 60% amplitude, 20 kHz, 30 min .

  • Outcome: 15 derivatives synthesized in 54–95% yield (Table 1) .

Table 1: Ultrasound-Mediated Synthesis of Imidazo[1,2-a]pyridines

EntryR Group (2-Bromoacetophenone)Product Yield (%)
1Phenyl95
24-Methoxyphenyl90
33,4-Dichlorophenyl71

Functionalization and Derivative Synthesis

Selenylation Reactions

3-Selanylimidazo[1,2-a]pyridines are accessed via one-pot reactions with diorganyl diselenides under CuSO₄/KI catalysis.

Protocol:

  • Step 1: Synthesize imidazo[1,2-a]pyridine via ultrasound.

  • Step 2: Add diselenide (e.g., PhSeSePh) and irradiate (1–2 h) .

  • Yield: 38–95%, depending on steric hindrance .

Mechanism:

  • Iodine-mediated cleavage of diselenides generates electrophilic RSeI.

  • Nucleophilic attack by imidazo[1,2-a]pyridine at position 3 forms C-Se bonds .

Industrial and Material Science Applications

Coordination Chemistry

Imidazo[1,2-a]pyridines serve as ligands for transition metals (e.g., Cu, Pd), enabling catalytic applications in cross-coupling reactions .

Optoelectronic Materials

Bromine’s heavy atom effect enhances spin-orbit coupling, making these compounds candidates for organic light-emitting diodes (OLEDs) .

Challenges and Future Directions

Synthetic Limitations

  • Steric Hindrance: Bulky substituents (e.g., 2-OMe) reduce yields in selenylation .

  • Sensitivity to Oxidants: Bromine’s susceptibility to displacement complicates functionalization .

Research Opportunities

  • Targeted Drug Delivery: Conjugation with nanoparticles for enhanced bioavailability.

  • Green Chemistry: Expanding ultrasound protocols to other halogenated derivatives.

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